The synthesis of Uzansertib involves several steps that utilize advanced organic chemistry techniques. The process typically includes:
Uzansertib's molecular structure features a complex arrangement that allows it to effectively inhibit PIM kinases. The key structural components include:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to confirm its conformation in solution or solid-state .
Uzansertib primarily functions through competitive inhibition of ATP binding at the active site of PIM kinases. The key reactions involved include:
In vitro studies have demonstrated its potency with IC50 values of 0.24 nM for PIM1, 30 nM for PIM2, and 0.12 nM for PIM3 .
Uzansertib exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications .
Uzansertib has been primarily explored for its potential applications in oncology:
The ability of Uzansertib to inhibit multiple isoforms of PIM kinases positions it as a versatile agent in cancer therapeutics .
PIM kinases (PIM1, PIM2, PIM3) constitute a family of constitutively active serine/threonine kinases functioning as crucial downstream effectors in multiple oncogenic signaling cascades. Unlike many kinases, PIM kinases do not require phosphorylation for activation; instead, their activity is predominantly regulated at the transcriptional and translational levels. Key regulatory pathways influencing PIM expression include:
PIM kinases phosphorylate numerous substrates involved in cell cycle progression (e.g., CDC25A), apoptosis inhibition (e.g., BAD phosphorylation), protein translation (e.g., 4EBP1 and p70S6K regulation), and drug efflux (e.g., ATP-Binding Cassette transporter modulation) [3] [7]. Critically, PIM kinases synergize with MYC oncoproteins, accelerating lymphomagenesis in preclinical models. This synergy occurs through PIM-mediated stabilization of MYC protein and cooperative regulation of shared transcriptional targets [3].
Table 1: Key Oncogenic Functions of PIM Kinases
| Function | Key Substrates | Oncogenic Consequence |
|---|---|---|
| Cell Cycle Progression | CDC25A, p21 | Enhanced G1/S transition and proliferation |
| Apoptosis Evasion | BAD, ASK1 | Resistance to intrinsic apoptosis signals |
| Protein Translation | 4EBP1, p70S6K | Increased cap-dependent translation of oncoproteins |
| Metabolic Adaptation | Unknown | Increased mitochondrial function & glycolysis |
| Drug Resistance | ABCB1, ABCG2 | Efflux of chemotherapeutic agents |
The therapeutic targeting of PIM kinases in hematologic cancers is underpinned by several key observations:
Uzansertib emerged from systematic drug discovery efforts focused on developing potent and selective ATP-competitive inhibitors targeting the unique hinge region binding pocket of PIM kinases. Key milestones and characteristics include:
| PIM Isoform | IC₅₀ (nM) |
|---|---|
| PIM1 | 0.24 |
| PIM2 | 30 |
| PIM3 | 0.12 |
Table 3: Summary of Uzansertib's Preclinical Anti-Proliferative Activity [1] [2]
| Cell Line Type | Representative Cell Lines | Uzansertib GI₅₀ / IC₅₀ Range |
|---|---|---|
| Multiple Myeloma (MM) | KMS-12-PE, KMS-12-BM | 13.2 - 230.0 nM |
| Acute Myeloid Leukemia (AML) | MOLM-16 | ~3 - 300 nM across panel |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Pfeiffer | ~3 - 300 nM across panel |
| Mantle Cell Lymphoma (MCL) | Not specified in detail | ~3 - 300 nM across panel |
| T-Cell Acute Lymphoblastic Leukemia (T-ALL) | Not specified | ~3 - 300 nM across panel |
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8